![molecular formula C9H16ClF2N B2752024 (4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride CAS No. 2470280-45-4](/img/structure/B2752024.png)
(4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride
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Description
(4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride is a chemical compound that has been synthesized for potential scientific research applications.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
The synthesis of derivatives similar to (4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochloride involves complex chemical procedures. For example, synthetic procedures for hydroxy-difluorobenzisoquinoline diones demonstrate the nuanced steps required for producing such compounds, highlighting their potential in chemical research and applications beyond pharmaceutical usage (Krapcho et al., 1995). Moreover, the study of OLED performances of fluorinated zinc hydroxyquinolinates shows how these compounds can be used to develop materials with specific electronic properties, indicating the broad applicability of similarly structured compounds in material science (Huo et al., 2015).
Application in Material Science
Research on 8-hydroxyquinoline derivatives and their metallic complexes has led to discoveries in material science, particularly in the development of organic light-emitting diodes (OLEDs) and luminescent materials. The comparative studies on chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, for instance, have identified these compounds as promising candidates for yellow OLEDs, demonstrating the critical role these compounds can play in advancing electronic display technologies (Huo et al., 2015).
Potential in Photophysical Studies
The exploration of luminescent properties in platinum(II) complexes containing isoquinolinyl indazolate ligands showcases the significance of fluorinated isoquinolines in photophysical studies. These studies not only contribute to our understanding of light-emitting mechanisms at a molecular level but also inform the design of new materials with desired optical properties, potentially impacting various industries including lighting and display technologies (Chang et al., 2007).
properties
IUPAC Name |
(4aR,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-2-7-6-12-5-3-8(7)9;/h7-8,12H,1-6H2;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIULAPPDONVJJH-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2C(C1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC[C@H]2C(C1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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